molecular formula C₁₇H₂₀O₄ B1140266 (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane CAS No. 98769-69-8

(2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane

Katalognummer: B1140266
CAS-Nummer: 98769-69-8
Molekulargewicht: 288.34
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane is an organic compound that belongs to the class of phenoxy compounds. These compounds are characterized by the presence of a phenoxy group attached to a hydrocarbon chain. This particular compound features both ethoxy and phenyl groups, which contribute to its unique chemical properties.

Eigenschaften

IUPAC Name

3-(2-ethoxyphenoxy)-3-phenylpropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4/c1-2-20-15-10-6-7-11-16(15)21-17(14(19)12-18)13-8-4-3-5-9-13/h3-11,14,17-19H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHMFDVTMXNQSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Early Methodologies from Tetrahedron Literature

A seminal 1985 study in Tetrahedron (Vol. 41, No. 7) described the synthesis of this compound via a multi-step sequence starting from 2-ethoxyphenol and epichlorohydrin. Key steps included:

  • Epoxide Formation : Reaction of 2-ethoxyphenol with epichlorohydrin under basic conditions to form an epoxide intermediate.

  • Nucleophilic Attack : Opening the epoxide ring with a phenylmagnesium bromide reagent to introduce the phenyl group.

  • Hydroxylation : Controlled hydrolysis to install the 1,2-dihydroxy groups.

This method achieved moderate yields (60–70%) but faced challenges in stereochemical control, leading to diastereomer separation requirements.

Optimized Patent Method (CN1887852A)

Reaction Scheme and Conditions

The Chinese patent CN1887852A (2006) outlines an improved industrial-scale synthesis:

Reactants :

  • Starting material: (2RS,3RS)-3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropan-1-ol (Formula I)

  • Acylating agent: 4-Nitrobenzoyl chloride

Solvents :

  • Halogenated hydrocarbons (C1–C4, e.g., dichloromethane) or tetrahydrofuran (THF)

Catalyst :

  • Pyridine (2.5 equiv) as an acid scavenger

Procedure :

  • Dissolve Formula I in dichloromethane or THF at 0–5°C.

  • Add pyridine followed by dropwise addition of 4-nitrobenzoyl chloride.

  • Stir at room temperature for 6–8 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield and Purity :

  • Yield : >95%

  • Purity : 99% (HPLC)

Critical Process Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature20–25°CHigher temperatures risk acyl migration
Solvent PolarityLow (e.g., THF)Enhances reagent solubility
Pyridine Equivalence2.5–3.0 equivPrevents HCl-induced side reactions

Comparative Analysis of Methods

Traditional vs. Patent Method

AspectTraditional (1985)Patent Method (2006)
Yield 60–70%>95%
Stereoselectivity Moderate (requires separation)High (retained configuration)
Scalability Lab-scaleIndustrial-scale feasible
Cost High (multiple steps)Reduced (single acylation step)

The patent method eliminates diastereomer separation by preserving the (2RS,3RS) configuration through mild acylation conditions.

Industrial-Scale Considerations

Solvent Selection

Dichloromethane and THF are preferred for their ability to dissolve both polar intermediates and acylating agents. Pilot studies indicate THF marginally improves reaction homogeneity, reducing byproduct formation by 12% compared to dichloromethane.

Byproduct Management

  • 4-Nitrobenzoic Acid : Forms via hydrolysis of excess 4-nitrobenzoyl chloride. Removed via aqueous wash (pH 7–8).

  • Diacylated Product : <1% when pyridine is maintained at ≥2.5 equiv .

Analyse Chemischer Reaktionen

Types of Reactions

(2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenoxy and ethoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies have indicated that (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane exhibits antiviral properties. It has been investigated as a potential candidate for the development of antiretroviral agents targeting HIV-1 and HIV-2. The compound's structure allows it to interact with viral proteins effectively, inhibiting their function and replication.

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. Research indicates that it can influence the NF-κB signaling pathway, which is crucial in the inflammatory response. This modulation could lead to therapeutic strategies for conditions characterized by chronic inflammation.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase. These findings suggest its potential as an anticancer agent.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)10Cell cycle arrest
A549 (Lung)12Inhibition of proliferation

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on certain proteases and kinases, which could be beneficial in designing enzyme inhibitors for therapeutic use.

Antioxidant Properties

The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This property is particularly relevant in developing treatments for diseases associated with oxidative damage.

Wirkmechanismus

The mechanism by which (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved in these interactions can lead to various biological responses, depending on the context and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2RS,3RS)-3-(2-Methoxyphenoxy)-1,2-dihydroxy-3-phenylpropane
  • (2RS,3RS)-3-(2-Chlorophenoxy)-1,2-dihydroxy-3-phenylpropane
  • (2RS,3RS)-3-(2-Fluorophenoxy)-1,2-dihydroxy-3-phenylpropane

Uniqueness

(2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds with different substituents, such as methoxy, chloro, or fluoro groups.

Q & A

Q. What is the recommended synthetic pathway for (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane, and how can stereochemical control be achieved?

Methodological Answer: The synthesis typically involves multi-step regioselective alkylation and hydroxylation. A plausible approach includes:

  • Step 1: Condensation of 2-ethoxyphenol with epichlorohydrin under basic conditions to form the phenoxy-epoxide intermediate.
  • Step 2: Nucleophilic ring-opening of the epoxide using phenylmagnesium bromide in anhydrous THF at −20°C to introduce the phenyl group and diol functionality.
  • Step 3: Stereochemical control via chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) or chromatographic separation of diastereomers using chiral stationary phases (e.g., Chiralpak® AD-H column) .
  • Purification: Recrystallization from ethanol/water mixtures or flash chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Which analytical techniques are most reliable for confirming the structure and stereochemistry of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation, 100 K) as demonstrated in cyclopropane derivatives .
  • NMR Spectroscopy: Assign stereochemistry via 1^1H-1^1H NOESY (e.g., coupling constants for vicinal diols) and 13^{13}C DEPT-135 for carbon environments.
  • HPLC-MS: Confirm purity and molecular ion ([M+H]+^+) using C18 columns (e.g., 5 µm, 250 × 4.6 mm) with acetonitrile/0.1% formic acid mobile phase .

Q. How can researchers ensure the compound’s purity for pharmacological assays?

Methodological Answer:

  • Impurity Profiling: Use pharmacopeial guidelines (e.g., European Pharmacopoeia) to identify related substances (e.g., ethoxyphenol byproducts) via HPLC-DAD with reference standards .
  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and monitor degradation using UPLC-PDA (e.g., Waters ACQUITY BEH C18 column) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Kinetic Studies: Compare reaction rates of diastereomers with nucleophiles (e.g., thiophenol) in polar aprotic solvents (DMF/DMSO) at varying temperatures.
  • Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze transition-state energies and steric hindrance from the ethoxyphenoxy group .
  • Chiral Chromatography: Monitor enantiomeric excess post-reaction using Daicel® CHIRALCEL OD-H columns .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Standardized Assays: Replicate studies under controlled conditions (e.g., fixed cell lines, serum-free media) to isolate compound-specific effects from batch variability .
  • Metabolite Profiling: Use LC-HRMS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to discrepancies .
  • Dose-Response Curves: Apply Hill slope analysis to distinguish between direct binding and off-target effects .

Q. How can researchers investigate the environmental fate of this compound in aquatic systems?

Methodological Answer:

  • Biodegradation Studies: Incubate with freshwater microbial consortia (OECD 301D protocol) and quantify residual compound via GC-MS (e.g., HP-5MS column) .
  • Adsorption Kinetics: Measure soil-water partition coefficients (KdK_d) using batch equilibrium methods and Langmuir isotherm models .

Q. What methodologies are optimal for studying the compound’s reaction mechanisms under varying electrophilic conditions?

Methodological Answer:

  • Electrophilic Screening: React with sulfuryl chloride, bromine, or benzeneselenenyl chloride in dichloromethane at −20°C, followed by TLC monitoring and column purification (silica gel, ethyl acetate/hexane) .
  • In Situ FTIR: Track intermediate formation (e.g., carbocation rearrangements) using ATR probes and time-resolved spectral analysis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in thermal stability data reported across studies?

Methodological Answer:

  • DSC/TGA Harmonization: Conduct differential scanning calorimetry (DSC) under identical heating rates (e.g., 10°C/min) and purge gases (N2_2 vs. air) to isolate oxidation effects.
  • Interlaboratory Validation: Share samples with collaborating labs using standardized protocols (e.g., USP <891> guidelines) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.